5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone . The synthesized compounds are characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymatic processes . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
- 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
- 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Uniqueness
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of sulfur and nitrogen heterocycles, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and advanced materials.
Biological Activity
The compound 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 5650-51-1) is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential anticancer properties, antimicrobial effects, and other pharmacological applications.
Structure and Properties
The molecular structure of the compound features a cyclopentathiophene moiety fused with an oxadiazole ring. The presence of these functional groups contributes to its biological activity. The molecular formula is C10H9N3O3S, and it exhibits notable stability and solubility in various solvents.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 15.0 |
Similar Derivative A | HeLa | 10.0 |
Similar Derivative B | A549 | 12.5 |
The compound was found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving increased p53 expression and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles can exhibit activity against various pathogens:
Pathogen | Activity |
---|---|
Mycobacterium tuberculosis | Active against resistant strains |
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Minimal activity |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
- Cytotoxicity against Cancer Cell Lines : A recent study reported that several oxadiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. The specific derivative of interest showed promising results against both MCF-7 and A549 cell lines .
- Mechanistic Studies : Flow cytometry assays indicated that the compound acts as a potent inducer of apoptosis in cancer cells through a dose-dependent mechanism. This was corroborated by Western blot analysis showing increased levels of apoptotic markers .
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound's structural analogs displayed significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving nanomolar activity levels .
Properties
Molecular Formula |
C10H8N2O3S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-10(14)8-11-9(15-12-8)7-4-5-2-1-3-6(5)16-7/h4H,1-3H2,(H,13,14) |
InChI Key |
FOEUTLDMTFHKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C3=NC(=NO3)C(=O)O |
Origin of Product |
United States |
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